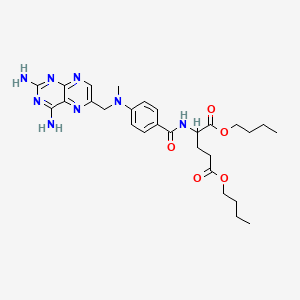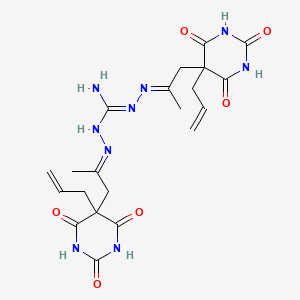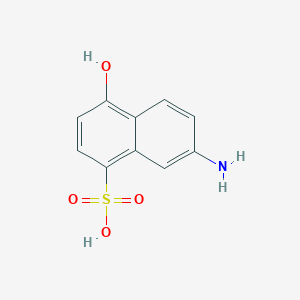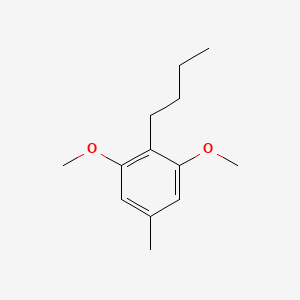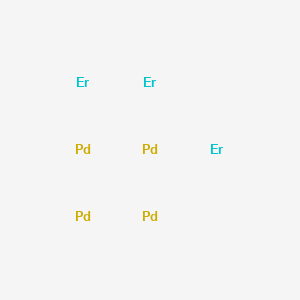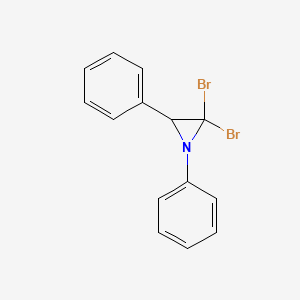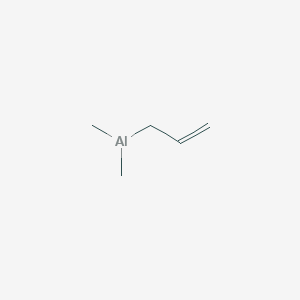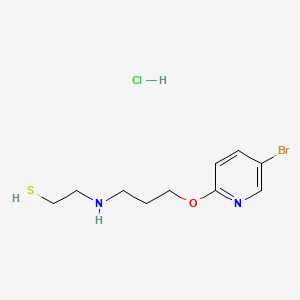
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is an organic compound characterized by the presence of ethyl and isobutylthiolcarbamoyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane typically involves the reaction of ethylamine with isobutyl isothiocyanate in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modulation of protein function and signaling pathways. This interaction can result in various biological effects, including antioxidant and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- N-Propyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- N-Butyl-1,2-bis(isobutylthiolcarbamoyl)ethane
Uniqueness
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is unique due to its specific ethyl and isobutylthiolcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51122-73-7 |
|---|---|
Formule moléculaire |
C14H28N2O2S2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
S-(2-methylpropyl) N-ethyl-N-[2-(2-methylpropylsulfanylcarbonylamino)ethyl]carbamothioate |
InChI |
InChI=1S/C14H28N2O2S2/c1-6-16(14(18)20-10-12(4)5)8-7-15-13(17)19-9-11(2)3/h11-12H,6-10H2,1-5H3,(H,15,17) |
Clé InChI |
PCNVGFGGUCULPT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCNC(=O)SCC(C)C)C(=O)SCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


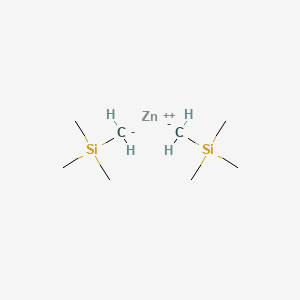
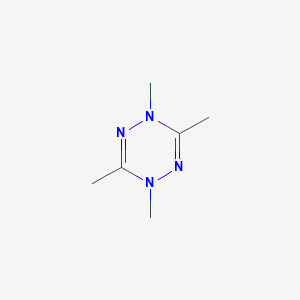

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
